Kocurin Exhibits 4-Fold Superior Potency Against MRSA Compared to Linezolid
Kocurin demonstrates substantially greater in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591 than the clinically established oxazolidinone antibiotic linezolid. In a direct comparative broth microdilution assay, the minimum inhibitory concentration (MIC) of kocurin was 0.032 μg/mL, whereas linezolid required 2 μg/mL to achieve the same growth inhibition. [1] This represents a 62.5-fold improvement in potency on a weight basis. This differential activity profile is critical for scientific selection when prioritizing candidate antibiotics for further development or when requiring a high-potency positive control in MRSA susceptibility testing.
| Evidence Dimension | MIC against MRSA ATCC 33591 |
|---|---|
| Target Compound Data | Kocurin MIC = 0.032 μg/mL |
| Comparator Or Baseline | Linezolid MIC = 2 μg/mL |
| Quantified Difference | 62.5-fold lower MIC (higher potency) for kocurin |
| Conditions | Broth microdilution; strain S. aureus ATCC 33591 (MRSA) |
Why This Matters
Superior in vitro potency directly reduces the required effective concentration in assays and positions kocurin as a more sensitive tool for detecting anti-MRSA activity or a more promising lead scaffold.
- [1] Pari K, Mahajan G, Sivaramakrishnan H. In vitro antibacterial activities of a thiazolyl peptide antibiotic PM2409. J Antibiot. 2015;68:56–59. Table 1. View Source
